ProTx I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ProTx I, a venom toxin of the tarantula Thrixopelma pruriens, is a potent, selective CaV3.1 channel blocker with IC50 values of 0.2 μM and 31.8 μM for hCaV3.1 and hCaV3.2 respectively . It is also a potent blocker for voltage-gated Na+ channels and inhibits KV 2.1 channels .

Synthesis Analysis

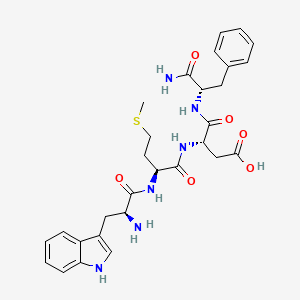

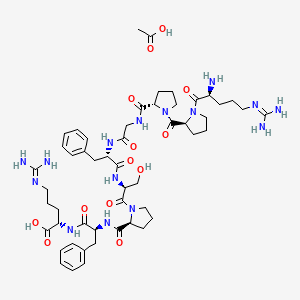

Mutational analysis of ProTx-I and the novel venom peptide Pe1b provide insight into residues responsible for selective inhibition of the analgesic drug target Na V 1.7 . A tethered toxin (t-toxin)-based alanine scanning strategy was used to determine the Na V 1.7 pharmacophore of ProTx-I . Several ProTx-I and Pe1b analogues were designed and tested for activity and Na V channel subtype selectivity .Molecular Structure Analysis

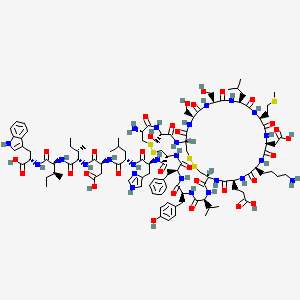

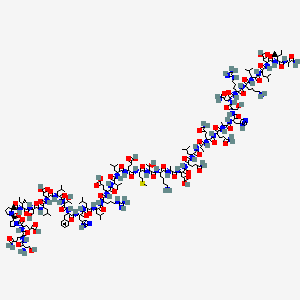

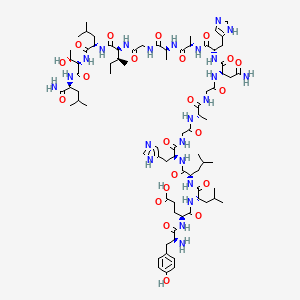

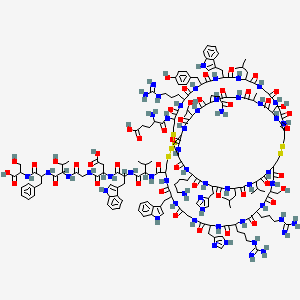

The molecular weight of this compound is 3988.00 and its formula is C₁₇₁H₂₄₅N₅₃O₄₇S₆ . The sequence of this compound is Glu-Cys-Arg-Tyr-Trp-Leu-Gly-Gly-Cys-Ser-Ala-Gly-Gln-Thr-Cys-Cys-Lys-His-Leu-Val-Cys-Ser-Arg-Arg-His-Gly-Trp-Cys-Val-Trp-Asp-Gly-Thr-Phe-Ser .Chemical Reactions Analysis

The sodium channel blocker this compound tonically blocked native and transiently expressed T-type channels in the sub- to low micro molar range with at least a ten-fold selectivity for the T-type calcium channel hCaV3.1 over hCaV3.3, and more than one hundred fold selectivity over hCaV3.2 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 3988 and its formula is C₁₇₁H₂₄₅N₅₃O₄₇S₆ . The sequence of this compound is Glu-Cys-Arg-Tyr-Trp-Leu-Gly-Gly-Cys-Ser-Ala-Gly-Gln-Thr-Cys-Cys-Lys-His-Leu-Val-Cys-Ser-Arg-Arg-His-Gly-Trp-Cys-Val-Trp-Asp-Gly-Thr-Phe-Ser .Wissenschaftliche Forschungsanwendungen

Studien zu chronischen Schmerzen

Die Hochregulierung der Aktivität von T-Typ-Kalziumkanälen in primären afferenten Fasern wurde mit chronischen Schmerzen in Verbindung gebracht. Die blockierende Wirkung von ProTx I auf diese Kanäle wird genutzt, um die Mechanismen zu verstehen, die chronischen Schmerzbedingungen zugrunde liegen, und um therapeutische Wege zu erforschen {svg_1}.

Arzneimittelforschung und -entwicklung

Die hohe Affinität und Selektivität von this compound für bestimmte T-Typ-Kalziumkanäle macht es zu einem vielversprechenden Kandidaten für die Arzneimittelforschung. Seine Auswirkungen auf Ionenkanäle können untersucht werden, um neuartige T-Typ-Kanal-Antagonisten zu entwickeln, die bei der Behandlung verschiedener Krankheiten von Vorteil sein könnten {svg_2}.

Entzündungsforschung

Die Fähigkeit des Toxins, an TRPA1, einen nozizeptiven Kationenkanal, zu binden, impliziert es als ein potenzielles Werkzeug zur Untersuchung entzündlicher Prozesse. Diese Anwendung ist besonders relevant in klinischen Kontexten im Zusammenhang mit Schmerzen und Entzündungen {svg_3}.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The exquisite inhibitory properties of spider knottins like ProTx I over key Na V subtypes make them the best venom peptide leads for the development of novel analgesics to treat chronic pain . These findings could provide insights into the development and synthesis of novel T-type channel antagonists .

Biochemische Analyse

Biochemical Properties

Protoxin-I has been known to potently inhibit voltage-gated ion channels . It selectively blocks low voltage threshold T-type calcium channels , voltage-gated sodium channels , and the nociceptor cation channel TRPA1 . The primary structure of Protoxin-I is homologous to that of Beta/omega-theraphotoxin-Bp1a from the tarantula spider Bumba pulcherrimaklaasi .

Cellular Effects

Protoxin-I has a significant impact on various types of cells and cellular processes. It influences cell function by blocking specific ion channels . For instance, it blocks native and transiently expressed T-type channels in the sub- to low micro molar range . It has at least a ten-fold selectivity for the T-type calcium channel hCav3.1 over hCav3.3, and more than one hundred fold selectivity over hCav3.2 .

Molecular Mechanism

Protoxin-I exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds to anionic lipid-containing membranes where it exhibits complex allosteric interactions with ion channel voltage sensor domains . The domain IV region of hCav3.1 is a major determinant of toxin affinity, with a minor contribution from domain II .

Eigenschaften

IUPAC Name |

4-amino-5-[[57-(4-aminobutyl)-13-(3-amino-3-oxopropyl)-36,39,68-tris(3-carbamimidamidopropyl)-24-[[1-[[1-[[3-carboxy-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-16-(1-hydroxyethyl)-4,42-bis(hydroxymethyl)-71-[(4-hydroxyphenyl)methyl]-33,54-bis(1H-imidazol-4-ylmethyl)-27,74-bis(1H-indol-3-ylmethyl)-7-methyl-51,77-bis(2-methylpropyl)-2,5,8,11,14,17,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,81,84,91-hexacosaoxo-48-propan-2-yl-21,22,62,63,87,88-hexathia-3,6,9,12,15,18,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,82,85,90-hexacosazatricyclo[43.40.4.219,60]hennonacontan-65-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C171H245N53O47S6/c1-81(2)50-108-141(243)191-65-128(232)189-66-129(233)199-121-73-272-275-76-124-161(263)214-119(71-226)157(259)201-104(35-23-47-183-169(175)176)144(246)200-105(36-24-48-184-170(177)178)147(249)208-115(57-93-63-181-79-194-93)142(244)192-68-131(235)198-112(54-90-60-186-100-31-18-15-28-96(90)100)151(253)217-126(163(265)223-135(83(5)6)164(266)212-114(56-92-62-188-102-33-20-17-30-98(92)102)153(255)210-117(59-134(239)240)143(245)193-69-132(236)221-137(86(10)228)166(268)211-111(52-88-26-13-12-14-27-88)150(252)215-120(72-227)168(270)271)78-277-276-77-125(220-167(269)138(87(11)229)224-148(250)107(43-44-127(174)231)197-130(234)67-190-139(241)85(9)196-156(258)118(70-225)213-158(121)260)162(264)218-123(160(262)202-103(34-21-22-46-172)145(247)209-116(58-94-64-182-80-195-94)154(256)205-109(51-82(3)4)155(257)222-136(84(7)8)165(267)219-124)75-274-273-74-122(216-140(242)99(173)42-45-133(237)238)159(261)203-106(37-25-49-185-171(179)180)146(248)206-110(53-89-38-40-95(230)41-39-89)149(251)207-113(152(254)204-108)55-91-61-187-101-32-19-16-29-97(91)101/h12-20,26-33,38-41,60-64,79-87,99,103-126,135-138,186-188,225-230H,21-25,34-37,42-59,65-78,172-173H2,1-11H3,(H2,174,231)(H,181,194)(H,182,195)(H,189,232)(H,190,241)(H,191,243)(H,192,244)(H,193,245)(H,196,258)(H,197,234)(H,198,235)(H,199,233)(H,200,246)(H,201,259)(H,202,262)(H,203,261)(H,204,254)(H,205,256)(H,206,248)(H,207,251)(H,208,249)(H,209,247)(H,210,255)(H,211,268)(H,212,266)(H,213,260)(H,214,263)(H,215,252)(H,216,242)(H,217,253)(H,218,264)(H,219,267)(H,220,269)(H,221,236)(H,222,257)(H,223,265)(H,224,250)(H,237,238)(H,239,240)(H,270,271)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAZSKURKBASCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)N1)CO)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CC4=CNC=N4)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)N)CCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CC(C)C)CO)CCCNC(=N)N)CCCNC(=N)N)CC8=CNC=N8)CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)C(C)O)CCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C171H245N53O47S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3988 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ProTx-I interact with its target, and what are the downstream effects?

A1: ProTx-I primarily targets voltage-gated sodium (Nav) channels, specifically Nav1.7, by acting as a gating modifier. [] Instead of directly blocking the channel pore, it binds to the voltage sensor domains of these channels, altering their ability to transition between open and closed states. [] This interaction makes it harder for the channels to open in response to voltage changes, effectively inhibiting sodium ion influx and reducing neuronal excitability. [, ] This mechanism is thought to contribute to its analgesic properties. []

Q2: Is ProTx-I selective for specific subtypes of sodium channels?

A2: While ProTx-I can inhibit multiple Nav channel subtypes, it displays some selectivity, particularly for Nav1.7. [, ] This subtype is highly expressed in peripheral neurons and plays a crucial role in pain signaling, making it a promising target for analgesic drug development. []

Q3: What is the structural characterization of ProTx-I?

A3: ProTx-I is a peptide toxin composed of 30 amino acids. [] It belongs to the Inhibitory Cystine Knot (ICK) family of peptides, characterized by a specific arrangement of disulfide bonds that contribute to its stability. [, ] The precise molecular formula, weight, and spectroscopic data might be found in the original research publications on ProTx-I isolation and characterization.

Q4: Can you elaborate on the structure-activity relationship (SAR) of ProTx-I and how structural modifications impact its activity?

A5: Research has shown that specific residues within ProTx-I are crucial for its interaction with Nav channels. [] Mutations within the domain IV S3-S4 linker region of the human T-type voltage-gated calcium channel Cav3.1, another target of ProTx-I, significantly altered its sensitivity to the toxin. [] These findings highlight the importance of specific structural elements in dictating ProTx-I's binding affinity and selectivity for different ion channel subtypes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.